molecular formula C18H29N5O8S B13759213 Sulfamonometoxine N-methylglucamine salt CAS No. 53607-04-8

Sulfamonometoxine N-methylglucamine salt

Cat. No.: B13759213
CAS No.: 53607-04-8
M. Wt: 475.5 g/mol
InChI Key: YFMYNBBNXXLGNI-WZTVWXICSA-N
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Description

Sulfamonometoxine N-methylglucamine salt is a heterocyclic organic compound with the molecular formula C18H29N5O8S and a molecular weight of 475.516560 g/mol . It is a compound formed by the combination of sulfamonometoxine and N-methylglucamine. Sulfamonometoxine is a sulfonamide antibiotic, while N-methylglucamine is an aminosugar alcohol. This compound is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-methylglucamine involves several steps:

Industrial Production Methods

Industrial production methods for Sulfamonometoxine N-methylglucamine salt are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Sulfamonometoxine N-methylglucamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Sulfamonometoxine N-methylglucamine salt has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sulfamonometoxine N-methylglucamine salt include other sulfonamide antibiotics and their derivatives. Some examples are:

Uniqueness

This compound is unique due to its specific combination of sulfamonometoxine and N-methylglucamine, which enhances its solubility and biological activity. This combination allows for better interaction with biological molecules and improved therapeutic effects compared to other sulfonamide antibiotics .

Properties

CAS No.

53607-04-8

Molecular Formula

C18H29N5O8S

Molecular Weight

475.5 g/mol

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

YFMYNBBNXXLGNI-WZTVWXICSA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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